REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:18]1[CH:23]=[CH:22][CH2:21][CH2:20][CH2:19]1.C(OCC)(=O)C.B(F)(F)F.CCOCC>CCOCC>[C:1]1([C:7]2[N:8]=[CH:9][N:10]([CH:19]3[CH2:20][CH2:21][CH2:22][CH2:23][O:18]3)[C:11]=2[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CNC1C1=CC=CC=C1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for five days
|
Duration
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5 d
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove 0.6 g
|
Type
|
WASH
|
Details
|
The ether filtrate was washed several times with 10% NaHCO3
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
so the crude product was chromatographed on 2 lb
|
Type
|
WASH
|
Details
|
SilicAR CC-7, eluting with toluene containing 20 to 40% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=CN(C1C1=CC=CC=C1)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |